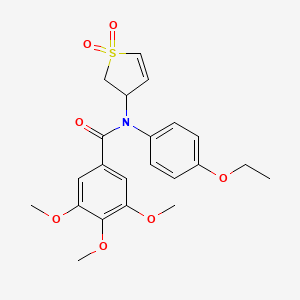
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H25NO7S and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N2O5S. Its unique structure incorporates a thiophene ring with a sulfone group and multiple methoxy substituents that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. The inhibition of TS leads to apoptosis in cancer cells and has been linked to the anticancer activity of several derivatives .
Anticancer Activity
Recent studies have indicated that derivatives of the thiophene-based compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 values reported around 1.1 μM.
- HCT-116 (Colon Cancer) : IC50 values around 2.6 μM.
- HepG2 (Liver Cancer) : IC50 values around 1.4 μM.
These results suggest that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial potential against pathogens like Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications in the substituents can enhance antimicrobial efficacy .
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- Positioning of Substituents : Ortho-substituted compounds generally show better activity compared to meta or para substitutions.
- Number of Substituents : Increased substitution tends to decrease biological activity.
For instance, the incorporation of a sulfone group was found to reduce cytotoxicity compared to other derivatives lacking this feature .
Synthesis and Evaluation
A study synthesized various derivatives of the compound and evaluated their biological activities. Notably:
- Compounds with additional methoxy groups showed enhanced anticancer activity.
- Molecular docking studies supported these findings by indicating favorable interactions with target enzymes .
Data Summary
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7S/c1-5-30-18-8-6-16(7-9-18)23(17-10-11-31(25,26)14-17)22(24)15-12-19(27-2)21(29-4)20(13-15)28-3/h6-13,17H,5,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCXRNOQWULTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













